molecular formula C12H14O4 B2966089 4-Ethoxy-4-oxo-3-phenylbutanoic acid CAS No. 32971-21-4

4-Ethoxy-4-oxo-3-phenylbutanoic acid

Cat. No. B2966089
CAS RN: 32971-21-4
M. Wt: 222.24
InChI Key: LTZBQKMDXRGZGS-UHFFFAOYSA-N
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Description

“4-Ethoxy-4-oxo-3-phenylbutanoic acid” is a chemical compound . Its molecular formula is C12H14O4 . It is related to 4-oxo-4-phenylbutanoic acid, which has been studied for its polymorphs .


Molecular Structure Analysis

The molecular structure of “4-Ethoxy-4-oxo-3-phenylbutanoic acid” is related to that of 4-oxo-4-phenylbutanoic acid . A new polymorph of 4-oxo-4-phenylbutanoic acid was reported, which crystallizes in the monoclinic space group P21/c .


Chemical Reactions Analysis

A study has been conducted on the kinetics and mechanism of the oxidation of a series of substituted 4-oxobutanoic acids by N-bromophthalimide . The total reaction is second-order, first-order each in oxidant and substrate .

Scientific Research Applications

  • Synthesis of Complex Molecules : Research demonstrates the use of 4-Ethoxy-4-oxo-3-phenylbutanoic acid in the total synthesis of complex molecules. For instance, Namikoshi et al. (1989) discuss its use in the synthesis of Adda, a unique amino acid found in cyanobacterial hepatotoxins (Namikoshi et al., 1989).

  • Asymmetric Hydrogenation : Zhu et al. (2010) explored the direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids, leading to the formation of 2-hydroxy-4-arylbutanoic acids, which are important intermediates for the synthesis of ACE inhibitors (Zhu et al., 2010).

  • Bioreactor Production : Oda et al. (1998) reported the production of ethyl (R)-2-hydroxy-4-phenylbutanoate, a key intermediate for anti-hypertension drugs, via microbial reduction in an interface bioreactor (Oda et al., 1998).

  • Chemical Transformations : Griesbeck and Seebach (1987) described the transformation of (R)-3-Hydroxybutanoic Acid to its (S)-Enantiomer, demonstrating the chemical versatility of similar compounds (Griesbeck & Seebach, 1987).

  • Thermal Gas-Phase Elimination Studies : Al-Awadi et al. (2005) conducted a study on the pyrolysis of similar compounds, contributing to the understanding of thermal gas-phase elimination kinetics (Al-Awadi et al., 2005).

  • Reaction Optimization : Ahmad et al. (2011) used response surface methodology for the optimization of the synthesis of 2-oxo-4-phenylbutanoic acid, a compound related to 4-Ethoxy-4-oxo-3-phenylbutanoic acid (Ahmad et al., 2011).

properties

IUPAC Name

4-ethoxy-4-oxo-3-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-16-12(15)10(8-11(13)14)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZBQKMDXRGZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-4-oxo-3-phenylbutanoic acid

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